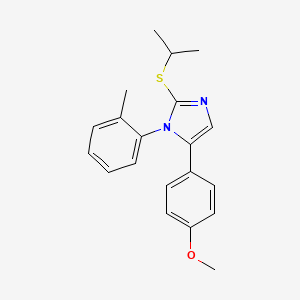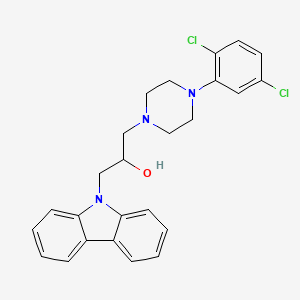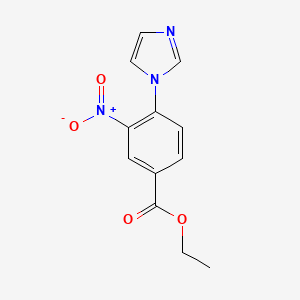![molecular formula C11H9F3N2O2 B2823043 methyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate CAS No. 139591-08-5](/img/structure/B2823043.png)
methyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate” is a chemical compound with the CAS Number: 139591-08-5 . It has a molecular weight of 258.2 . The IUPAC name for this compound is methyl [2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9F3N2O2/c1-18-9(17)6-16-8-5-3-2-4-7(8)15-10(16)11(12,13)14/h2-5H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique
Green Chemistry Applications
- Eco-Friendly Synthesis : This category includes research on environmentally benign syntheses of benzimidazole derivatives. For instance, one study demonstrated a highly efficient and eco-friendly synthesis of 2-alkyl and 2-aryl-4,5-diphenyl-1H-imidazoles using water as a solvent in the presence of 1-methylimidazolium trifluoroacetate ([Hmim]TFA), highlighting the role of ionic liquids and green solvents in facilitating chemical reactions under mild conditions (MaGee et al., 2013).
Medicinal Chemistry Applications
- Anticancer and Antimicrobial Screening : Compounds structurally related to methyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate have been synthesized and evaluated for their anticancer and antimicrobial activities. A study on benzimidazole derivatives demonstrated significant cytotoxic activity against various cancer cell lines, indicating the potential of these compounds in cancer therapy (Varshney et al., 2015).
Material Science Applications
- Organic Light-Emitting Diodes (OLEDs) : Research in this area explores the synthesis of benzimidazole derivatives for application in OLEDs. For example, solution-processible bipolar molecules bearing hole-transporting triphenylamine and electron-transporting benzimidazole moieties were synthesized for use in phosphorescent OLEDs, demonstrating the utility of these compounds in electronic and optoelectronic devices (Ge et al., 2008).
Corrosion Inhibition
- Theoretical Studies on Corrosion Inhibition : Benzimidazole and its derivatives have been theoretically studied for their potential as corrosion inhibitors, highlighting the relevance of such compounds in protecting materials against corrosion. This research provides insights into the molecular properties that contribute to the effectiveness of corrosion inhibitors (Obot & Obi-Egbedi, 2010).
Safety and Hazards
Orientations Futures
Trifluoromethyl-containing compounds have been the focus of significant research due to their wide range of applications in pharmaceuticals, agrochemicals, and other industries . It is expected that future research will continue to explore the synthesis, properties, and applications of these compounds .
Propriétés
IUPAC Name |
methyl 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-18-9(17)6-16-8-5-3-2-4-7(8)15-10(16)11(12,13)14/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNRZUOLQSNEOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2N=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Butyl 4-{[2-cyano-3-(2-isopropoxyphenyl)acryloyl]amino}benzoate](/img/structure/B2822967.png)
![N-Methyl-N-[2-[methyl-[[4-(trifluoromethoxy)phenyl]methyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2822969.png)
![2-[3-Chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/no-structure.png)
![[4-(Propan-2-yloxy)phenyl]methanethiol](/img/structure/B2822973.png)


![N-(cyanomethyl)-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2822977.png)
![2-(3,3-Dimethyl-2-oxobutyl)-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2822979.png)


